2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is a complex organic compound with a molecular weight of 393.44 g/mol . It is characterized by its unique spirocyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid typically involves the protection of an amino acid with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the Fmoc group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in drug development for the synthesis of peptide-based therapeutics.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid involves the protection of the amino group in peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during peptide synthesis. This selective protection and deprotection enable the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylic acid
- 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid lies in its spirocyclic structure, which imparts stability and reactivity. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid |
InChI |
InChI=1S/C23H23NO5/c25-21(26)20-23(9-11-28-12-10-23)14-24(20)22(27)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26) |
InChI Key |
COJCHCSZTRLEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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